3-[Di(prop-2-en-1-yl)amino]benzonitrile
Description
3-[Di(prop-2-en-1-yl)amino]benzonitrile is a benzonitrile derivative characterized by a nitrile group (-CN) at the para position of the benzene ring and two allyl (prop-2-en-1-yl) groups attached to the amino substituent at the meta position. Its molecular formula is C₁₂H₁₂N₂, with a molecular weight of 184.24 g/mol.
Properties
CAS No. |
618456-20-5 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-[bis(prop-2-enyl)amino]benzonitrile |
InChI |
InChI=1S/C13H14N2/c1-3-8-15(9-4-2)13-7-5-6-12(10-13)11-14/h3-7,10H,1-2,8-9H2 |
InChI Key |
KEFCZJWHZMLWDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Di(prop-2-en-1-yl)amino]benzonitrile typically involves the reaction of benzonitrile with di(prop-2-en-1-yl)amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution on the benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[Di(prop-2-en-1-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaOCH3, aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-[Di(prop-2-en-1-yl)amino]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[Di(prop-2-en-1-yl)amino]benzonitrile involves its interaction with specific molecular targets. The di(prop-2-en-1-yl)amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-[Di(prop-2-en-1-yl)amino]benzonitrile with structurally related benzonitrile derivatives:
Key Observations:
Bunitrolol’s hydroxypropoxy and tert-butylamino groups enhance hydrogen-bonding interactions with β-adrenergic receptors, a feature absent in the target compound .
Biological Activity: Thiazol-imine derivatives () with allyl substituents demonstrated antihypertensive effects via angiotensin II receptor antagonism. The target compound’s allyl groups could similarly modulate receptor binding but lack the thiazole heterocycle, which is critical for stabilizing ligand-receptor interactions . 3-{[1-(3-Methoxyphenyl)ethyl]amino}benzonitrile () shares a benzonitrile core but replaces allyl groups with a methoxyphenyl-ethylamino moiety, suggesting divergent pharmacological pathways .
Synthetic Complexity: The phenoxazine-carbazole derivative () requires multi-step synthesis for fused heterocycles, while the target compound’s allylation is likely simpler, favoring scalable production .
Molecular Docking and Thermodynamic Studies
- In , allyl-substituted thiazol-imines showed high affinity for angiotensin II receptors due to hydrogen bonding and hydrophobic interactions. The target compound’s allyl groups may similarly engage in van der Waals interactions but lack the thiazole ring’s hydrogen-bonding capacity .
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